Methyl N,N-dibenzyl-L-phenylalaninate

Description

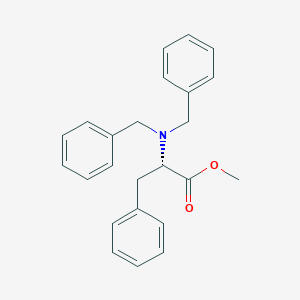

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-27-24(26)23(17-20-11-5-2-6-12-20)25(18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCLKDGMKGQLPX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571116 | |

| Record name | Methyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184774-09-2 | |

| Record name | Methyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl N,N-dibenzyl-L-phenylalaninate from L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic route for the preparation of Methyl N,N-dibenzyl-L-phenylalaninate from the readily available amino acid, L-phenylalanine. This process involves the initial esterification of L-phenylalanine to its methyl ester hydrochloride, followed by the exhaustive N-alkylation with benzyl bromide to yield the desired tertiary amine. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from L-phenylalanine is typically achieved in a two-step process. The first step involves the protection of the carboxylic acid functional group as a methyl ester. This is commonly accomplished through a Fischer-Speier esterification using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. This reaction yields L-phenylalanine methyl ester hydrochloride.

The second step is the N,N-dibenzylation of the L-phenylalanine methyl ester. This is an N-alkylation reaction where two benzyl groups are introduced to the primary amine. A common method for this transformation is the use of an alkylating agent, such as benzyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This procedure outlines the esterification of L-phenylalanine using thionyl chloride in methanol.

Materials:

-

L-Phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a stirred suspension of L-phenylalanine (e.g., 10.0 g, 60.5 mmol) in anhydrous methanol (120 mL) in a round-bottom flask cooled in an ice bath, slowly add thionyl chloride (e.g., 8.8 mL, 121 mmol) dropwise.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours. The reaction mixture should become a clear solution.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether (e.g., 100 mL) and stir to induce precipitation.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride.

Step 2: Synthesis of this compound

This procedure describes the N,N-dibenzylation of L-phenylalanine methyl ester hydrochloride using benzyl bromide and potassium carbonate.

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, suspend L-phenylalanine methyl ester hydrochloride (e.g., 5.0 g, 23.2 mmol) and potassium carbonate (e.g., 9.6 g, 69.6 mmol) in anhydrous acetonitrile (100 mL).

-

To this stirred suspension, add benzyl bromide (e.g., 6.9 mL, 58.0 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound as an oil.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Product | Molar Mass ( g/mol ) | Yield (%) |

| 1 | L-Phenylalanine | 165.19 | 10.0 | 60.5 | Thionyl Chloride | 118.97 | 8.8 mL | 121 | L-Phenylalanine Methyl Ester HCl | 215.68 | ~95 |

| 2 | L-Phe Methyl Ester HCl | 215.68 | 5.0 | 23.2 | Benzyl Bromide | 171.04 | 6.9 mL | 58.0 | This compound | 359.47 | ~80-90 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 7.40-7.15 (m, 15H, Ar-H), 3.85 (d, J = 13.6 Hz, 2H, N-CH₂-Ph), 3.65 (d, J = 13.6 Hz, 2H, N-CH₂-Ph), 3.60 (s, 3H, O-CH₃), 3.55 (t, J = 7.6 Hz, 1H, α-CH), 3.15 (dd, J = 13.8, 7.6 Hz, 1H, β-CH₂), 2.95 (dd, J = 13.8, 7.6 Hz, 1H, β-CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~ 172.5 (C=O), 139.0 (Ar-C), 137.5 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 64.0 (α-CH), 54.5 (N-CH₂-Ph), 51.5 (O-CH₃), 35.0 (β-CH₂).

-

FT-IR (neat): ν ~ 3060, 3030 (Ar C-H), 2950 (Aliphatic C-H), 1735 (C=O, ester), 1495, 1450 (Ar C=C) cm⁻¹.

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₂₄H₂₅NO₂: 360.1964; found ~360.2.

This guide provides a comprehensive overview and a viable synthetic strategy for the preparation of this compound. Researchers should always perform their own risk assessment and optimization of the reaction conditions for their specific laboratory settings.

Properties and characterization of Methyl N,N-dibenzyl-L-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N,N-dibenzyl-L-phenylalaninate is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of two benzyl groups on the amine nitrogen and a methyl ester at the carboxyl terminus. This modification of the parent amino acid significantly alters its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its biological activity and potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, a proposed synthesis protocol, and detailed characterization of this compound, based on established chemical principles and data from analogous compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 184774-09-2 | [1] |

| Molecular Formula | C₂₄H₂₅NO₂ | [1] |

| Molecular Weight | 359.47 g/mol | [1] |

| Chemical Structure |  | |

| IUPAC Name | methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate |

Note: The chemical structure image is provided for illustrative purposes.

Proposed Synthesis Protocol

A plausible and efficient two-step synthesis of this compound is proposed, commencing with the N,N-dibenzylation of L-phenylalanine, followed by the esterification of the resulting N,N-dibenzyl-L-phenylalanine.

Step 1: Synthesis of N,N-dibenzyl-L-phenylalanine

This procedure is adapted from a similar synthesis of N,N-dibenzyl-L-serine[2].

Materials:

-

L-phenylalanine

-

Benzyl chloride

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium iodide (TBAI)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve L-phenylalanine and a catalytic amount of tetrabutylammonium iodide in a 1:1 mixture of water and ethanol containing an excess of potassium hydroxide.

-

To this stirred solution, add benzyl chloride dropwise.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Step 2: Esterification of N,N-dibenzyl-L-phenylalanine

The esterification can be achieved using standard methods, such as Fischer-Speier esterification.

Materials:

-

N,N-dibenzyl-L-phenylalanine

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Suspend N,N-dibenzyl-L-phenylalanine in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

References

Spectroscopic data (NMR, IR, MS) of Methyl N,N-dibenzyl-L-phenylalaninate

Technical Guide: Spectroscopic and Synthetic Overview of Methyl N,N-dibenzyl-L-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of this compound, a derivative of the amino acid L-phenylalanine. Due to the limited availability of experimental spectroscopic data in the public domain, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis and purification is provided, along with a logical workflow for its preparation and subsequent analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be interested in this compound or its analogs.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 15H | Aromatic protons (3 x C₆H₅) |

| ~3.80 | d (J ≈ 13.5 Hz) | 2H | N-CH ₂-Ph (diastereotopic) |

| ~3.70 | s | 3H | -OCH ₃ |

| ~3.60 | d (J ≈ 13.5 Hz) | 2H | N-CH ₂-Ph (diastereotopic) |

| ~3.50 | t (J ≈ 7.5 Hz) | 1H | α-CH |

| ~3.10 | dd (J ≈ 14.0, 7.5 Hz) | 1H | β-CH ₂ (diastereotopic) |

| ~2.90 | dd (J ≈ 14.0, 7.5 Hz) | 1H | β-CH ₂ (diastereotopic) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~173.0 | C =O (ester) |

| ~139.0 | Quaternary aromatic C (N-CH₂-C ₆H₅) |

| ~137.0 | Quaternary aromatic C (β-CH₂-C ₆H₅) |

| ~129.0 | Aromatic C H |

| ~128.5 | Aromatic C H |

| ~127.0 | Aromatic C H |

| ~63.0 | α-C H |

| ~54.0 | N-C H₂-Ph |

| ~51.5 | -OC H₃ |

| ~35.0 | β-C H₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~1160 | Strong | C-O stretch (ester) |

| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 359 | Moderate | [M]⁺ (Molecular Ion) |

| 300 | High | [M - COOCH₃]⁺ |

| 268 | Moderate | [M - CH₂C₆H₅]⁺ |

| 180 | High | [CH(C₆H₅)CH₂COOCH₃]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following is a detailed, plausible methodology for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

Methyl L-phenylalaninate hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of Methyl L-phenylalaninate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Process the data, referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS):

-

Analyze the purified product using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified from public sources. They are provided for informational and research guidance purposes only. Experimental verification is recommended.

The Role of Methyl N,N-dibenzyl-L-phenylalaninate as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N,N-dibenzyl-L-phenylalaninate is a valuable chiral building block in organic synthesis, particularly in the construction of complex, stereochemically defined molecules. Its N,N-dibenzyl protecting group offers steric bulk and stability, influencing the stereochemical outcome of reactions at the α-carbon and enabling its use in the synthesis of novel amino acids, peptide mimics, and other chiral synthons. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data.

Introduction

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the construction of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials. Amino acids, as readily available sources of chirality, are paramount among these building blocks. While the native functional groups of amino acids are often reactive, their protection allows for selective transformations. The N,N-dibenzyl protecting group, in particular, offers unique advantages. Unlike common N-protecting groups like Boc or Cbz, the tertiary amine nature of an N,N-dibenzyl amino acid ester prevents racemization of the α-chiral center under many reaction conditions. Furthermore, the two benzyl groups provide significant steric hindrance, which can be exploited to direct the stereochemical course of subsequent reactions.

This compound, derived from the naturally occurring amino acid L-phenylalanine, combines the chirality of the amino acid backbone with the synthetic advantages of the N,N-dibenzyl group and the reactivity of a methyl ester. This makes it a versatile intermediate for the synthesis of a variety of complex chiral molecules. N,N-dibenzylamino aldehydes, which can be derived from the corresponding amino acids, have been identified as highly useful chiral building blocks in synthetic organic chemistry[1]. The N,N-dibenzyl group has also been successfully utilized in the stereoselective preparation of β-lactam-containing pseudopeptides[2][3].

Synthesis of this compound

The synthesis of this compound can be approached via two primary routes: the N,N-dibenzylation of L-phenylalanine methyl ester or the esterification of N,N-dibenzyl-L-phenylalanine. The former is often more direct.

Synthesis Pathway

A logical synthetic pathway starts with the readily available L-phenylalanine and proceeds through its methyl ester.

Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This procedure is adapted from established methods for the esterification of amino acids.[4]

-

Materials: L-Phenylalanine, Methanol (MeOH), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-phenylalanine (1 equivalent) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield the crude L-phenylalanine methyl ester hydrochloride as a white solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and ethanol to obtain the pure product.

-

| Reactant | Molar Eq. | Purity | Source |

| L-Phenylalanine | 1.0 | >99% | Commercial |

| Thionyl Chloride | 1.5 | >99% | Commercial |

| Methanol | Solvent | Anhydrous | Commercial |

| Product | Yield | Purity | m.p. |

| L-Phenylalanine Methyl Ester HCl | ~97% | >98% | 150-154 °C |

Step 2: Synthesis of this compound

This protocol is a general method for the N-alkylation of amino acid esters.

-

Materials: L-Phenylalanine methyl ester hydrochloride, Benzyl bromide (BnBr), a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (2.5-3.0 equivalents) to the solution and stir for a short period to neutralize the hydrochloride and liberate the free amine.

-

Add benzyl bromide (2.2-2.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reactant | Molar Eq. | Purity | Source |

| L-Phenylalanine Methyl Ester HCl | 1.0 | >98% | Synthesized |

| Benzyl Bromide | 2.2 | >98% | Commercial |

| Potassium Carbonate | 2.5 | >99% | Commercial |

| Acetonitrile | Solvent | Anhydrous | Commercial |

| Product | Yield | Purity | |

| This compound | Variable | >95% (post-chromatography) |

Role as a Chiral Building Block in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from the unique properties of the N,N-dibenzyl group. This bulky protecting group can direct the approach of reagents to the α-carbon, leading to high diastereoselectivity in enolate alkylation and other reactions.

Asymmetric Alkylation for the Synthesis of α-Substituted Amino Acids

The enolate of this compound can be generated using a strong base and subsequently alkylated with various electrophiles. The steric hindrance provided by the N,N-dibenzyl group favors the approach of the electrophile from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

Reduction to Chiral Amino Alcohols

The methyl ester functionality can be selectively reduced to a primary alcohol without affecting the N,N-dibenzyl group, providing access to valuable chiral N,N-dibenzyl-L-phenylalaninol. These amino alcohols are important precursors for the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.

Conclusion

This compound is a versatile and highly valuable chiral building block for asymmetric synthesis. Its straightforward preparation from L-phenylalanine and the unique steric and electronic properties of the N,N-dibenzyl protecting group make it an ideal starting material for the stereoselective synthesis of a wide range of complex chiral molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this powerful synthetic tool in their endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Introduction to N,N-dibenzyl protecting groups in amino acid chemistry

An In-Depth Technical Guide to N,N-Dibenzyl Protecting Groups in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and the development of complex chiral molecules, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal of amine protecting groups, the N,N-dibenzyl (Bn₂) group offers a unique set of properties that make it a valuable tool for chemists. This technical guide provides a comprehensive overview of the application of N,N-dibenzyl protecting groups in amino acid chemistry, covering their synthesis, stability, and deprotection, with a focus on quantitative data and detailed experimental protocols.

The N,N-dibenzyl group is characterized by the presence of two benzyl substituents on the nitrogen atom of the amino acid. This bulky, non-polar group imparts specific characteristics to the amino acid, influencing its reactivity and physical properties. A key advantage of the dibenzyl group is its remarkable stability under both acidic and basic conditions, which allows for the selective deprotection of other functional groups in the molecule.[1] Furthermore, the steric hindrance provided by the two benzyl groups can be exploited to control stereoselectivity in various reactions.[2]

This guide will delve into the practical aspects of utilizing N,N-dibenzyl protection, offering a comparative perspective against more common protecting groups like Boc, Fmoc, and Cbz, and providing researchers with the necessary information to effectively integrate this strategy into their synthetic workflows.

Core Data on N,N-Dibenzyl Group Transformations

The following tables summarize quantitative data for the introduction and removal of N,N-dibenzyl protecting groups on various amino acids, providing a comparative overview of reaction conditions and efficiencies.

Table 1: N,N-Dibenzylation of Amino Acids

| Amino Acid | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| L-Serine | Benzyl chloride (6 eq), KOH (7 eq), TBA I (0.1 eq), H₂O:EtOH (1:1), reflux | 1 h | Not specified | [2] |

| L-Threonine | PhCHO (2 eq), Rh(I) catalyst, H₂ (50 bar), MeOH, rt | Not specified | 34 | [3] |

| L-Proline | PhCHO, Rh(I) catalyst, H₂ (50 bar), MeOH, rt | Not specified | Not specified | [3] |

Table 2: Deprotection of N,N-Dibenzyl Amino Acids and Derivatives

| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| N,N-Dibenzylamino alcohol | NIS (3 eq), DCM, rt | 4 h | 87 (mono-debenzylation) | [4] |

| N,N-Dibenzylamino alcohol | NIS (10 eq), DCM, rt | 1 week | 50 (di-debenzylation) | [4] |

| Various N-benzyl derivatives | 10% Pd/C, Ammonium formate, MeOH, reflux | 6-10 min | High (not specified) | [5][6] |

| N-benzyl-2-methylimidazole | 10% Pd/C, Ammonium formate, MeOH, reflux | 60 min | High (not specified) | [6] |

| N-Boc, N-Bn protected 2-aminopyridine derivative | 20% Pd(OH)₂/C, H₂, EtOH, 1.5 eq Acetic Acid, 60 °C | 14 h | 89 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures associated with the use of N,N-dibenzyl protecting groups.

Protocol for N,N-Dibenzylation of L-Serine

Materials:

-

L-Serine

-

Benzyl chloride

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium iodide (TBAI)

-

Ethanol (EtOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Serine (1 eq) and TBAI (0.1 eq) in a 3 M solution of KOH (7 eq) in a 1:1 mixture of water and ethanol.[2]

-

Add benzyl chloride (6 eq) dropwise to the solution.[2]

-

Heat the reaction mixture to reflux and stir for 1 hour.[2]

-

Add an additional portion of KOH (1 eq) and continue stirring at reflux for another hour.[2]

-

After cooling, dissolve the white precipitate by adding water.[2]

-

Extract the aqueous solution with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Deprotection of N,N-Dibenzyl Group via Catalytic Transfer Hydrogenation

Materials:

-

N,N-Dibenzyl amino acid derivative

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Celite

Procedure:

-

In a round-bottom flask, suspend the N,N-dibenzyl amino acid derivative (1 eq) and an equal weight of 10% Pd/C in dry methanol.[5]

-

Add anhydrous ammonium formate (5 eq) in a single portion under a nitrogen atmosphere.[6]

-

Stir the reaction mixture at reflux temperature.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). For many substrates, the reaction is complete within 6-10 minutes.[6]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amino acid derivative.[5]

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the application of N,N-dibenzyl protecting groups.

Caption: General workflow for the use of N,N-dibenzyl protection in amino acid chemistry.

Caption: Deprotection pathways for N,N-dibenzyl protected amino derivatives.

Comparative Analysis with Other Protecting Groups

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The N,N-dibenzyl group exhibits distinct advantages and disadvantages when compared to the more commonly employed Boc, Fmoc, and Cbz groups.

Table 3: Comparison of Amine Protecting Groups

| Protecting Group | Introduction | Removal Conditions | Stability | Orthogonality |

| **N,N-Dibenzyl (Bn₂) ** | Benzyl halides or reductive amination | Catalytic hydrogenation (e.g., H₂/Pd-C, Ammonium Formate/Pd-C)[5][6] | Stable to strong acids and bases.[1] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. |

| Boc | Boc₂O | Strong acid (e.g., TFA) | Labile to strong acids. Stable to base and hydrogenolysis. | Orthogonal to Fmoc and Cbz. |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Labile to bases. Stable to acid and hydrogenolysis. | Orthogonal to Boc and Cbz. |

| Cbz | Benzyl chloroformate | Catalytic hydrogenation | Stable to acid and base. Labile to hydrogenolysis. | Orthogonal to Boc and Fmoc. |

The N,N-dibenzyl group's stability to both acidic and basic conditions makes it particularly useful in syntheses where orthogonal deprotection schemes are required for other functional groups, such as tert-butyl esters (acid-labile) or fluorenylmethyl esters (base-labile). However, its removal by catalytic hydrogenation means it is not orthogonal to other benzyl-based protecting groups (e.g., Cbz, benzyl esters).[8]

A notable application of the N,N-dibenzyl group is in the stereoselective synthesis of β-lactam containing pseudopeptides, where it has been shown to be essential for achieving high yields and diastereoselectivity.[2][9] The steric bulk of the dibenzyl group can also prevent undesirable side reactions, such as epimerization.[2]

Conclusion

The N,N-dibenzyl protecting group represents a robust and versatile tool in the repertoire of the synthetic chemist. Its high stability towards a wide range of reaction conditions, coupled with its efficient removal via catalytic hydrogenation, provides a valuable strategic option for the synthesis of complex peptides and chiral molecules. While not as commonly employed as Boc or Fmoc in routine solid-phase peptide synthesis, the unique properties of the N,N-dibenzyl group make it indispensable for specific applications where control of stereochemistry and orthogonality to acid- and base-labile groups are critical. This guide has provided a foundational understanding, quantitative data, and practical protocols to enable researchers to confidently incorporate N,N-dibenzyl protection into their synthetic strategies.

References

- 1. ijcr.info [ijcr.info]

- 2. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of N,N-Dibenzylated Phenylalanine Esters: A Technical Guide to Their Synthesis and Characteristics

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of N,N-dibenzylated phenylalanine esters, a class of compounds with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic methodologies, quantitative data, and logical workflows.

Introduction

The protection of the amino group in amino acids is a fundamental strategy in peptide synthesis and the development of amino acid-based pharmaceuticals. Among the various protecting groups, the benzyl group offers distinct advantages due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation. The introduction of two benzyl groups on the nitrogen atom of phenylalanine esters, forming N,N-dibenzylated phenylalanine esters, creates a sterically hindered and highly lipophilic tertiary amine. This modification can significantly alter the parent amino acid's physicochemical properties and biological activity. While the definitive "discovery" of this specific compound class is not pinpointed to a single seminal publication, its synthesis falls under the broader, well-established field of N-alkylation of amino acids.

Initial Synthesis and Methodologies

The primary and most efficient method for the synthesis of N,N-dibenzylated phenylalanine esters is through direct N-alkylation of the corresponding phenylalanine ester. A robust and well-documented procedure for this transformation is the reaction of a phenylalanine ester with a benzylating agent, such as benzyl bromide, in the presence of a base.

Key Synthetic Pathway: N-Alkylation

The logical workflow for the synthesis of N,N-dibenzylated phenylalanine esters via N-alkylation is depicted below. The process begins with the esterification of L-phenylalanine, followed by the crucial N,N-dibenzylation step.

Caption: General workflow for the synthesis of N,N-dibenzylated phenylalanine esters.

Experimental Protocol: Synthesis of Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate

A detailed and reliable protocol for the synthesis of a representative N,N-dibenzylated phenylalanine ester is provided by Organic Syntheses. This procedure outlines the N,N-dibenzylation of L-phenylalanine followed by in-situ esterification with benzyl bromide.

Procedure: [1]

A solution of potassium carbonate (16.6 g, 120 mmol) and sodium hydroxide (4.8 g, 120 mmol) in 100 mL of water is prepared in a 250-mL, three-necked, round-bottomed flask. To this, L-phenylalanine (9.9 g, 60 mmol) is added, and the suspension is heated to reflux to form a clear solution. Benzyl bromide (31.0 g, 181 mmol) is then added dropwise to the refluxing solution. The mixture is refluxed for an additional hour and then cooled to room temperature. The product is extracted with ether, and the combined organic phases are washed and dried. After removal of the solvent, the crude product is recrystallized.

Quantitative Data Summary

The following table summarizes the available quantitative data for synthesized N,N-dibenzylated phenylalanine esters. The data is compiled from various sources, and while a comprehensive comparison of different esters under identical conditions is not available in a single report, the presented information provides valuable insights into the characteristics of these compounds.

| Ester Group | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| Benzyl | L-Phenylalanine | Benzyl bromide, K₂CO₃, NaOH | Water | Not explicitly stated for this specific product, but the subsequent product yield is high. | 68-70 (for the corresponding alcohol) | ¹H NMR, ¹³C NMR, Anal. | [1] |

| Methyl | L-Phenylalanine methyl ester hydrochloride | Benzyl bromide, NaHCO₃ | Not specified | Not specified | Not specified | Not specified | General method |

| Ethyl | L-Phenylalanine ethyl ester hydrochloride | Benzyl bromide, NaHCO₃ | Not specified | Not specified | Not specified | Not specified | General method |

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by N,N-dibenzylated phenylalanine esters are not yet extensively studied, their structural similarity to other biologically active molecules suggests potential interactions with various cellular signaling cascades. For instance, N-acylated amino acids and their derivatives are known to be involved in cellular communication. The introduction of the bulky, lipophilic N,N-dibenzyl group could influence the molecule's ability to cross cell membranes and interact with intracellular targets.

A hypothetical signaling pathway that could be influenced by such a molecule is presented below. This diagram illustrates a generic pathway where a lipophilic molecule could interact with a receptor, potentially leading to the modulation of downstream signaling events.

Caption: Hypothetical interaction of a lipophilic molecule with a cellular signaling pathway.

Conclusion

The synthesis of N,N-dibenzylated phenylalanine esters is readily achievable through established N-alkylation methodologies. The procedure detailed in Organic Syntheses provides a reliable and scalable method for producing the benzyl ester derivative. While comprehensive comparative data for a range of esters is currently lacking in the literature, the fundamental synthetic approach is applicable to various ester forms. The biological activities and specific signaling pathway interactions of this class of compounds remain an area ripe for further investigation. The unique structural and physicochemical properties conferred by the N,N-dibenzyl moiety suggest that these compounds could serve as valuable scaffolds in the design of novel therapeutic agents. Future research should focus on a more systematic synthesis and biological evaluation of a library of N,N-dibenzylated phenylalanine esters to fully elucidate their potential.

References

A Theoretical Framework for Conformational Analysis of Methyl N,N-dibenzyl-L-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. For molecules such as Methyl N,N-dibenzyl-L-phenylalaninate, a derivative of the amino acid L-phenylalanine, understanding its conformational landscape is crucial for applications in drug design and development. While specific experimental or theoretical studies on the conformation of this compound are not extensively available in the current body of scientific literature, this guide outlines the established theoretical methodologies that can be employed for such an analysis. Drawing parallels from computational studies on analogous molecules like Cα,α-dibenzylglycine and L-phenylalanine itself, we present a comprehensive framework for its conformational investigation. This document details the computational protocols, potential intramolecular interactions, and a generalized workflow for the theoretical conformational analysis of this molecule, providing a robust starting point for future research endeavors.

Introduction

This compound is a chiral molecule with significant conformational flexibility arising from the rotation around several single bonds. The presence of two bulky benzyl groups on the nitrogen atom, in addition to the phenyl side chain of the phenylalanine residue, introduces complex steric and electronic interactions that govern its preferred three-dimensional structure. These conformational preferences are critical in determining how the molecule interacts with biological targets, such as enzymes and receptors, and thus are of paramount importance in the field of medicinal chemistry and drug discovery.

Theoretical, or computational, conformational analysis provides a powerful tool to explore the potential energy surface of a molecule and identify its stable conformers. This approach can predict the relative energies of different conformations, the barriers to their interconversion, and the key non-covalent interactions that stabilize them. This guide will delineate the steps and methodologies for conducting such a theoretical study on this compound.

Methodologies for Conformational Analysis

The conformational analysis of a flexible molecule like this compound typically involves a multi-step computational protocol. The following sections detail the key stages, drawing from established methods used for similar amino acid derivatives.

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial conformations that span the molecule's conformational space. This is crucial to ensure that the global energy minimum and all significant low-energy conformers are identified. A common approach is to perform a systematic search by rotating the molecule's rotatable bonds at defined intervals. However, for a molecule with many rotatable bonds, this can be computationally expensive. A more efficient alternative is to use stochastic methods like molecular dynamics or Monte Carlo simulations at an elevated temperature to explore the conformational landscape.

Quantum Mechanical Calculations

Once a set of initial conformations is generated, quantum mechanical (QM) calculations are employed to optimize their geometries and calculate their relative energies. Density Functional Theory (DFT) is a widely used method for such studies due to its favorable balance of accuracy and computational cost.

Experimental Protocol: DFT Calculations

A typical DFT protocol for conformational analysis, adapted from studies on similar molecules, would involve the following steps[1]:

-

Initial Geometry Optimization: The initial structures are optimized using a computationally less expensive method, such as a smaller basis set (e.g., 3-21G), to quickly refine the geometries.

-

Final Geometry Optimization and Energy Calculation: The geometries from the previous step are then re-optimized at a higher level of theory to obtain more accurate structures and energies. A commonly used functional and basis set combination is B3LYP with the 6-31+G(d,p) basis set[1]. The inclusion of diffuse functions (+) is important for describing non-covalent interactions, and polarization functions (d,p) provide additional flexibility to the basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the final optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Solvent Effects: The influence of a solvent can be incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This is crucial for comparing theoretical results with experimental data obtained in solution.

Data Presentation: Illustrative Conformational Data

While specific quantitative data for this compound is not available, the following tables illustrate how such data would be presented. The data is hypothetical and based on typical values observed for similar amino acid derivatives.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle ϕ (°) | Dihedral Angle ψ (°) | Key Intramolecular Interaction |

| Conf-1 | 0.00 | -65.8 | -40.2 | N-H···π interaction |

| Conf-2 | 1.25 | -72.1 | 145.3 | C-H···O hydrogen bond |

| Conf-3 | 2.50 | 58.9 | 62.1 | π-π stacking |

Table 1: Hypothetical low-energy conformations of this compound in the gas phase.

| Parameter | Conf-1 | Conf-2 | Conf-3 |

| Bond Length (Å): Cα-N | 1.46 | 1.47 | 1.46 |

| Bond Length (Å): Cα-C' | 1.53 | 1.52 | 1.53 |

| Bond Angle (°): Cα-N-CBn1 | 112.5 | 113.1 | 112.8 |

| Bond Angle (°): Cα-N-CBn2 | 111.9 | 112.4 | 112.1 |

Table 2: Selected hypothetical geometric parameters for the low-energy conformations of this compound.

Visualizations

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule.

Figure 1: A generalized workflow for the computational conformational analysis of this compound.

Potential Intramolecular Interactions

The conformational preferences of this compound will be governed by a balance of attractive and repulsive intramolecular interactions. The diagram below highlights the key potential interactions.

Figure 2: Potential intramolecular interactions influencing the conformation of this compound.

Conclusion

While a dedicated theoretical study on the conformation of this compound has yet to be reported, the computational methodologies for such an investigation are well-established. By employing a systematic conformational search followed by accurate quantum mechanical calculations, it is possible to elucidate the conformational landscape of this molecule. The insights gained from such a study, including the identification of stable conformers and the nature of the intramolecular interactions that stabilize them, would be invaluable for understanding its chemical behavior and for its potential application in drug design and development. This guide provides a comprehensive roadmap for researchers to undertake such a theoretical investigation.

References

An In-depth Technical Guide to the Solubility of Methyl N,N-dibenzyl-L-phenylalaninate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl N,N-dibenzyl-L-phenylalaninate in common organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound. Consequently, this document provides a detailed, robust experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate the necessary data for their specific applications. The methodologies outlined herein are based on widely accepted standards in the pharmaceutical and chemical industries.

Introduction

This compound is a derivative of the amino acid L-phenylalanine, characterized by the presence of two benzyl groups on the amine and a methyl ester at the carboxylic acid terminus. This N-protected amino acid ester is of interest in synthetic organic chemistry, particularly in peptide synthesis and as a chiral building block. Understanding its solubility in various organic solvents is critical for its application in drug development and manufacturing, influencing reaction kinetics, purification strategies, and formulation development.

Despite its relevance, a thorough literature review indicates that specific quantitative solubility data for this compound in common organic solvents has not been publicly reported. This guide, therefore, serves a dual purpose: to highlight this data gap and to provide a comprehensive framework for its experimental determination.

Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents was found in peer-reviewed journals, patents, or chemical data repositories. To facilitate research and development involving this compound, it is recommended that solubility studies be conducted. The following table has been structured to aid in the presentation of experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid organic compound in an organic solvent.[1][2][3][4][5] This method is considered the "gold standard" for its reliability and accuracy.[1]

3.1. Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved substance. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[1]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as g/L or mol/L.

3.4. Analytical Method Development

A crucial aspect of this protocol is the use of a validated analytical method for quantification. For a compound like this compound, which contains chromophores (the benzyl groups), HPLC with UV detection is a highly suitable technique. This involves:

-

Column Selection: A reverse-phase C18 column is typically appropriate.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point.

-

Wavelength Selection: The UV detection wavelength should be set to the absorbance maximum of the compound.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While there is currently a lack of published solubility data for this compound in common organic solvents, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method offers a reliable and standardized approach to determining the thermodynamic solubility. The generation and dissemination of such data will be of significant value to the scientific community, particularly those in the fields of synthetic chemistry and pharmaceutical development.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

The Rising Profile of N,N-dibenzyl-L-phenylalanine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The L-phenylalanine scaffold has long been a cornerstone in the design of therapeutic agents due to its versatile structure and its role as a key building block in peptides and proteins.[1][2][3] Recent advancements have brought a specific class of modified amino acids to the forefront: N,N-dibenzyl-L-phenylalanine derivatives. The introduction of two benzyl groups on the alpha-amino group imparts unique conformational constraints and lipophilicity, opening new avenues for targeting a range of biological entities, from ion channels to enzymes. This technical guide provides an in-depth analysis of the current landscape and future potential of these derivatives in medicinal chemistry, with a focus on their application as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key target in pain and sensory pathways.

Core Applications and Biological Activity

The primary therapeutic potential of N,N-dibenzyl-L-phenylalanine derivatives has been notably demonstrated in the modulation of the TRPM8 ion channel.[4] TRPM8 is a calcium-permeable, non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its involvement in various pathological conditions, including neuropathic and inflammatory pain, makes it a prime target for novel analgesic drugs.

A key study has explored a series of β-lactam derivatives incorporating a 2'-dibenzylamino moiety derived from L-phenylalanine. These compounds have shown potent antagonist activity against the TRPM8 channel, with IC50 values in the nanomolar range. The stereochemistry of the molecule plays a crucial role in its potency, with specific diastereoisomers exhibiting significantly higher activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of key N,N-dibenzyl-L-phenylalanine-derived β-lactam diastereoisomers against the human TRPM8 channel.

| Compound ID | Stereochemistry | hTRPM8 IC50 (nM) |

| 1a | (3R,4R,2′R) | 1.8 ± 0.4 |

| 1b | (3S,4S,2′S) | 140 ± 20 |

| 1c | (3R,4R,2′S) | 50 ± 10 |

| 1d | (3S,4S,2′R) | 40 ± 9 |

Data extracted from Bonache et al., Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity.[4]

Signaling Pathways and Mechanism of Action

N,N-dibenzyl-L-phenylalanine derivatives, particularly the β-lactam series, are proposed to act as allosteric modulators of the TRPM8 channel. By binding to a site distinct from the agonist-binding pocket, they are thought to induce a conformational change that prevents channel opening in response to stimuli like menthol. Docking studies suggest these antagonists may bind near the pore zone of the channel, thereby physically occluding ion flow or stabilizing a closed state.

Below is a diagram illustrating the proposed mechanism of TRPM8 antagonism.

Caption: Proposed allosteric antagonism of the TRPM8 channel.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these novel compounds. The following protocols are based on established procedures for the synthesis of N,N-dibenzyl-L-phenylalanine-derived β-lactams and their biological assessment.

General Synthesis of 4-benzyl-1-[(3′-phenyl-2′-dibenzylamino)prop-1′-yl]-4-benzyloxycarbonyl-3-methyl-2-oxoazetidine (TRPM8 Antagonist)

This protocol outlines the key steps in the synthesis of the core β-lactam structure.

Caption: Synthetic workflow for TRPM8 antagonist synthesis.

Materials:

-

N,N-dibenzyl-L-phenylalaninol

-

Benzyl 2-methyl-3-oxo-3-phenylpropanoate

-

Triethylamine (Et3N)

-

Thionyl chloride (SOCl2)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation: To a cooled (0 °C) solution of benzyl 2-methyl-3-oxo-3-phenylpropanoate in dry DCM, add Et3N followed by the dropwise addition of SOCl2. Stir the reaction mixture at 0 °C for 1 hour.

-

Imine Formation: In a separate flask, dissolve N,N-dibenzyl-L-phenylalaninol in dry DCM.

-

Cycloaddition: Add the activated acid chloride solution from step 1 to the imine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to obtain the diastereomeric mixture of the β-lactam product.

-

Diastereomer Separation: Separate the individual diastereoisomers using semi-preparative high-performance liquid chromatography (HPLC).

Calcium Microfluorimetry Assay for TRPM8 Antagonist Activity

This assay is used to determine the IC50 values of the synthesized compounds.

Materials:

-

HEK-293 cells stably expressing human TRPM8

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Menthol (TRPM8 agonist)

-

Test compounds (N,N-dibenzyl-L-phenylalanine derivatives)

-

96-well black-walled, clear-bottom plates

-

Fluorometric imaging plate reader

Procedure:

-

Cell Plating: Plate the TRPM8-expressing HEK-293 cells in 96-well plates and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37 °C.

-

Compound Incubation: Wash the cells again to remove excess dye. Add varying concentrations of the test compounds to the wells and incubate for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader. Measure the baseline fluorescence, then add a solution of menthol to each well to stimulate the TRPM8 channels. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence in response to menthol for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Broader Potential in Medicinal Chemistry

While the most detailed data for N,N-dibenzyl-L-phenylalanine derivatives is in the context of TRPM8 modulation, the structural motif holds promise for other therapeutic areas. The dibenzyl groups can enhance binding to hydrophobic pockets in various protein targets. Potential applications that are being explored for other phenylalanine derivatives and could be relevant for N,N-dibenzylated analogs include:

-

Oncology: Dipeptide derivatives of L-phenylalanine have shown potent antitumor activity against prostate cancer cells by inducing apoptosis.[2][3] The increased lipophilicity of N,N-dibenzyl derivatives could potentially enhance cell permeability and target engagement.

-

Metabolic Diseases: Benzyl-substituted (S)-phenylalanine derivatives have been identified as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an important target in type 2 diabetes.[1] These inhibitors showed IC50 values in the low nanomolar range.[1]

-

Infectious Diseases: Phenylalanine derivatives have been investigated for their activity against various pathogens. For instance, some derivatives show antitubercular activity, while others act as quorum sensing inhibitors in bacteria.[5][6]

The logical relationship for exploring the potential of these derivatives is outlined below.

Caption: A logical workflow for the discovery of novel therapeutics.

Conclusion

N,N-dibenzyl-L-phenylalanine derivatives represent a promising and underexplored class of compounds in medicinal chemistry. The successful development of potent TRPM8 antagonists highlights their potential for creating highly specific and active modulators of protein function. The synthetic tractability and the ability to fine-tune physicochemical properties through modifications of the benzyl groups and the core amino acid structure make them attractive scaffolds for future drug discovery efforts. Further research into their activity against other targets, particularly in oncology and metabolic diseases, is warranted and could lead to the development of novel, first-in-class therapeutics.

References

- 1. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonhydrolyzable D-Phenylalanine-Benzoxazole Derivatives Retain Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the N,N-dibenzylation of L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and chiral ligands. Two common and effective methods are presented: direct alkylation and reductive amination.

Introduction

L-phenylalanine and its derivatives are fundamental chiral precursors in the synthesis of a wide array of biologically active molecules. The protection of the amino group is a critical step in many synthetic routes involving amino acids. Dibenzylation of the amine provides a robust protecting group that is stable to a variety of reaction conditions and can be removed under specific hydrogenolysis conditions. N,N-dibenzyl-L-phenylalanine methyl ester is therefore a key intermediate for the synthesis of complex peptides, alkaloids, and other chiral compounds. These application notes provide two reliable protocols for the preparation of this compound, allowing researchers to choose the most suitable method based on available reagents and equipment.

Data Presentation

The following table summarizes the typical quantitative data associated with the two primary synthetic methods for the N,N-dibenzylation of L-phenylalanine methyl ester.

| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |

| Starting Materials | L-phenylalanine methyl ester HCl, Benzyl bromide, K₂CO₃ | L-phenylalanine methyl ester HCl, Benzaldehyde, NaBH(OAc)₃ |

| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) |

| Reaction Temperature | 80°C (Reflux) | Room Temperature |

| Reaction Time | 12-24 hours | 4-8 hours |

| Typical Yield | 85-95% | 75-85% |

| Purification Method | Filtration and recrystallization or column chromatography | Aqueous workup and column chromatography |

Experimental Protocols

Method 1: Direct N,N-dibenzylation via Alkylation

This protocol describes the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester from L-phenylalanine methyl ester hydrochloride and benzyl bromide using potassium carbonate as the base.

Materials:

-

L-phenylalanine methyl ester hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-phenylalanine methyl ester hydrochloride (1.0 eq).

-

Add anhydrous acetonitrile to the flask to create a suspension.

-

Add anhydrous potassium carbonate (3.0 eq) to the suspension. The potassium carbonate will act as a base to neutralize the hydrochloride salt and the HBr formed during the reaction.

-

Add benzyl bromide (2.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of dichloromethane.

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N,N-dibenzyl-L-phenylalanine methyl ester as a pure product.

Method 2: N,N-dibenzylation via Reductive Amination

This protocol details the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester through the reductive amination of L-phenylalanine methyl ester with benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

L-phenylalanine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Suspend L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C using an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the suspension to liberate the free amine. Stir for 15 minutes.

-

Add benzaldehyde (2.2 eq) to the reaction mixture and stir at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with deionized water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N,N-dibenzyl-L-phenylalanine methyl ester.

Mandatory Visualization

Caption: Experimental workflows for the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester.

Application Notes and Protocols for the Use of Methyl N,N-dibenzyl-L-phenylalaninate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The selection of appropriate protecting groups for the α-amino and side-chain functionalities of amino acids is critical to the success of SPPS. While standard protecting group strategies like Fmoc/tBu and Boc/Bzl are widely used, specialized applications often necessitate the use of alternative protecting groups to achieve specific synthetic goals.[1][2][3][4][5]

This document provides detailed application notes and protocols for the utilization of Methyl N,N-dibenzyl-L-phenylalaninate in solid-phase peptide synthesis. The N,N-dibenzyl group is a robust, non-urethane-type protecting group for the amino functionality. Its stability to both acidic and basic conditions commonly employed in standard SPPS makes it a valuable tool for specific applications, such as the synthesis of N-terminally modified peptides or as a permanent protecting group for the synthesis of peptide libraries with a common N,N-dibenzylated N-terminus. The removal of the N,N-dibenzyl group is typically achieved through catalytic hydrogenation, offering an orthogonal deprotection strategy.[6]

Applications

The use of this compound in SPPS is indicated for several specialized applications:

-

Synthesis of N-Terminally Modified Peptides: The N,N-dibenzyl group can serve as a stable protecting group for the N-terminal amino acid while subsequent modifications are performed on the peptide side chains or C-terminus.

-

Permanent N-Terminal Modification: Peptides can be synthesized with a permanent N,N-dibenzyl modification on the N-terminal phenylalanine. This bulky, hydrophobic moiety can be useful for studying protein-protein interactions, developing enzyme inhibitors, or enhancing the pharmacological properties of a peptide therapeutic.

-

Orthogonal Protection Strategy: The requirement of catalytic hydrogenation for deprotection provides orthogonality to the acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups, allowing for selective deprotection schemes in complex peptide synthesis.[2]

-

Synthesis of Pseudopeptides: The dibenzylamino group has been successfully employed in the synthesis of β-lactam-containing pseudopeptides.[6]

Data Presentation

Table 1: Protecting Group Compatibility

| Protecting Group | N,N-Dibenzyl Stability | Deprotection Conditions | Orthogonality |

| Fmoc | Stable | 20% Piperidine in DMF | Yes |

| Boc | Stable | TFA in DCM | Yes |

| Trt | Stable | Dilute TFA in DCM | Yes |

| tBu | Stable | TFA in DCM | Yes |

| Pbf | Stable | TFA in DCM | Yes |

| Cbz | Removable | Catalytic Hydrogenation | No |

Experimental Protocols

Protocol 1: Coupling of this compound to a Pre-loaded Resin

This protocol describes the coupling of this compound to a resin pre-loaded with the first amino acid (Fmoc-AA-Resin).

Materials:

-

Fmoc-AA-Resin (e.g., Wang, Rink Amide)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-AA-Resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc group. Drain the solution and repeat the piperidine treatment for 5 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Deprotection of the N,N-dibenzyl Group (for subsequent N-terminal modification)

This protocol is applicable if the N,N-dibenzyl group is used as a temporary protecting group.

Materials:

-

N,N-dibenzyl-Peptide-Resin

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) supply

Procedure:

-

Resin Preparation: Swell the N,N-dibenzyl-Peptide-Resin in MeOH or THF.

-

Catalyst Addition: Add Pd/C (catalytic amount) to the resin suspension.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously for 12-24 hours.